molecular formula C11H15N3O3S B6644425 (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No. B6644425
M. Wt: 269.32 g/mol
InChI Key: WCUDVFZHOROLCS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid, also known as TAK-659, is a small-molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway plays a key role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases and cancers.

Mechanism of Action

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid works by inhibiting the SYK pathway, which is involved in B cell receptor signaling. This pathway plays a crucial role in the activation and survival of B cells. By targeting this pathway, (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid can effectively suppress B cell proliferation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid has been shown to have both biochemical and physiological effects. It can effectively inhibit SYK phosphorylation and downstream signaling pathways, leading to the suppression of B cell proliferation and the induction of apoptosis in cancer cells. (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid is its specificity for the SYK pathway, which makes it a promising therapeutic agent for various diseases. However, one limitation is its potential toxicity, which needs to be carefully monitored in clinical trials. Additionally, (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid may not be effective in all patients, and further research is needed to identify biomarkers that can predict response to treatment.

Future Directions

There are several potential future directions for research on (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid. One area is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid in the treatment of cancer and autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid and its potential role in other signaling pathways.

Synthesis Methods

The synthesis of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves several steps, including the reaction of piperidine with 1,3-thiazole-5-carboxylic acid and subsequent coupling with N-methyl-4-(trifluoromethyl)benzenesulfonamide. The final product is obtained through further purification and isolation steps.

Scientific Research Applications

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in inhibiting the proliferation of B cells and inducing apoptosis in cancer cells. (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid has also demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c15-10(16)8-2-1-3-14(6-8)11(17)13-5-9-4-12-7-18-9/h4,7-8H,1-3,5-6H2,(H,13,17)(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUDVFZHOROLCS-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)NCC2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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